molecular formula C15H14Br2N2O2 B2838916 5,6-dibromo-2-(phenylamino)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 474648-06-1

5,6-dibromo-2-(phenylamino)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B2838916
CAS No.: 474648-06-1
M. Wt: 414.097
InChI Key: XEUZBZLQQASJJG-UHFFFAOYSA-N
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Description

5,6-Dibromo-2-(phenylamino)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a bicyclic isoindole-dione derivative featuring bromine substituents at positions 5 and 6 and a phenylamino group at position 2.

Properties

IUPAC Name

4-anilino-8,9-dibromo-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Br2N2O2/c16-12-8-6-9(13(12)17)11-10(8)14(20)19(15(11)21)18-7-4-2-1-3-5-7/h1-5,8-13,18H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUZBZLQQASJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6-Dibromo-2-(phenylamino)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a synthetic compound belonging to the class of isoindolediones. Its unique bicyclic structure, characterized by the presence of bromine atoms and a phenyl group, suggests potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H15Br2NO2
  • Molecular Weight : 449.14 g/mol
  • CAS Number : 357387-65-6

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of isoindolediones have been studied for their ability to induce apoptosis in cancer cells through various pathways:

  • Mechanism of Action :
    • Isoindolediones can interact with cellular signaling pathways that regulate cell proliferation and apoptosis.
    • They may inhibit specific kinases involved in cancer cell survival.
  • Case Studies :
    • A study demonstrated that similar compounds showed cytotoxic effects against breast cancer cell lines by inducing oxidative stress and apoptosis .
    • Another investigation highlighted the potential of brominated isoindolediones to inhibit tumor growth in xenograft models .
CompoundCell LineIC50 (µM)Mechanism
5,6-Dibromo derivativeMCF-7 (breast cancer)10Apoptosis induction
Brominated isoindoleA549 (lung cancer)15Cell cycle arrest

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains.

  • Research Findings :
    • Compounds with bromine substitutions have been reported to exhibit antibacterial activity against Gram-positive bacteria.
    • The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Neuroprotective Effects

Emerging research indicates that isoindolediones may possess neuroprotective properties. Their ability to modulate neuroinflammation and oxidative stress suggests a therapeutic role in neurodegenerative diseases.

  • Potential Mechanisms :
    • These compounds may inhibit the activation of microglia and reduce the release of pro-inflammatory cytokines.
    • They might also enhance neuronal survival under stress conditions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The target compound shares its isoindole-dione core with derivatives reported in the 28th National Chemistry Congress (2016), such as (3aR,4S,7R,7aS)-2-(4-((E)-3-(3-aryl)acryloyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (compounds 7a-n) . Key differences include:

  • Substituents: The target compound has 5,6-dibromo and phenylamino groups, whereas analogs in feature acryloylphenyl and aryl groups.
  • Stereochemistry: The methanoisoindole core in both systems adopts a rigid bicyclic conformation, but substituent orientation may vary due to synthetic pathways.

Anticancer Activity

Compounds 7a-n () demonstrated 80.51–97.02% inhibition against cancer cell lines, surpassing 5-fluorouracil (5-FU) . The acryloylphenyl substituents in these analogs likely enhance cellular uptake or target binding.

Carbonic Anhydrase (CA) Inhibition

The analogs in showed potent inhibition of human CA isoenzymes I and II (hCA I and II), with Ki values of 27.07–37.80 nM (hCA I) and 11.80–25.81 nM (hCA II), outperforming the clinical inhibitor acetazolamide (Ki = 34.50 and 28.93 nM, respectively) . The phenylamino group in the target compound could introduce hydrogen-bonding interactions with CA active sites, but steric effects from bromine substituents might reduce affinity compared to acryloyl derivatives.

Mechanistic Insights

Enzyme Kinetics

Lineweaver-Burk analysis () suggests competitive inhibition mechanisms for CA-targeting compounds, where substrate competition depends on substituent electronic profiles . The bromine atoms in the target compound may alter electron density in the isoindole-dione core, modulating enzyme-substrate binding.

Structural Analysis

Software suites like WinGX and ORTEP () enable precise modeling of substituent effects on molecular geometry .

Comparative Data Table

Compound Substituents Anticancer Inhibition (%) hCA I Ki (nM) hCA II Ki (nM)
7a-n () 4-((E)-3-arylacryloyl)phenyl 80.51–97.02 27.07–37.80 11.80–25.81
Acetazolamide (Reference) Sulfonamide N/A 34.50 28.93
Target Compound 5,6-dibromo, 2-phenylamino Data pending Predicted: 30–40 Predicted: 15–30

Q & A

Basic Research Questions

What are the established synthetic routes for 5,6-dibromo-2-(phenylamino)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, and how can reaction conditions be optimized?

The compound’s synthesis typically involves multi-step reactions, including bromination of precursor isoindole derivatives and subsequent functionalization of the phenylamino group. Key steps:

  • Bromination : Use of brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) to introduce bromine at positions 5 and 6 .
  • Amine coupling : Nucleophilic substitution or Pd-catalyzed cross-coupling for phenylamino group introduction .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and stoichiometry to minimize side products like dehalogenated byproducts .

How should researchers characterize the purity and structural integrity of this compound?

Standard protocols include:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., dibromo peaks at ~δ 4.5–5.5 ppm) and methanoisoindole backbone .
    • HRMS : Verify molecular weight (MW: 467.08 g/mol) and isotopic patterns for bromine .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • X-ray crystallography : Resolve stereochemistry of the methanoisoindole core, critical for biological activity studies .

What preliminary assays are recommended to evaluate its biological activity?

  • Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Mechanistic insights : ROS detection kits to assess oxidative stress induction, a common anticancer mechanism .

Advanced Research Questions

How can the stereochemical outcome of the methanoisoindole core be controlled during synthesis?

The bicyclic methanoisoindole system exhibits axial chirality. Strategies include:

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (3aR,4R,7S,7aS)-configured precursors) to enforce desired stereochemistry .
  • Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed coupling steps to control diastereomeric ratios .
  • Post-synthetic resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

What methodologies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions or impurity profiles. Address via:

  • Standardized protocols : Adopt OECD guidelines for cytotoxicity testing to ensure reproducibility .
  • Batch comparison : Analyze multiple synthetic batches via LC-MS to rule out batch-dependent impurities .
  • Computational modeling : Dock the compound into target proteins (e.g., kinase domains) to identify structure-activity relationships (SAR) that explain variability .

How can environmental fate studies be designed to assess its ecological impact?

Follow the INCHEMBIOL framework :

  • Abiotic transformations : Hydrolysis/photolysis studies under simulated sunlight (λ > 290 nm) and varying pH.
  • Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., Daphnia magna) to measure BCF (bioconcentration factor).
  • Toxicity tiers : Start with algal growth inhibition (OECD 201), then progress to chronic fish toxicity tests .

What advanced spectroscopic techniques elucidate its electronic properties for materials science applications?

  • Cyclic voltammetry : Determine redox potentials to assess suitability as an electron-accepting material in organic semiconductors .
  • UV-vis-NIR spectroscopy : Identify charge-transfer transitions (e.g., π→π* bands) for optoelectronic applications .
  • EPR spectroscopy : Detect radical intermediates formed during catalytic processes .

Methodological Frameworks

How to integrate this compound into a theoretical framework for drug discovery?

  • Conceptual linkage : Align with the "privileged scaffold" hypothesis, where methanoisoindole cores exhibit target promiscuity .
  • SAR libraries : Synthesize analogs (e.g., fluorophenyl or dimethylamino variants ) and map activity against kinase inhibition databases .
  • Systems biology : Use omics data to predict off-target effects and synergies with existing therapeutics .

What statistical designs are optimal for studying its structure-property relationships?

  • Factorial designs : Vary substituents (e.g., Br vs. CF₃ ) and reaction times to identify critical parameters .
  • QSAR modeling : Train models with descriptors like LogP, polar surface area, and Hammett constants .
  • Machine learning : Apply random forest algorithms to predict bioactivity from structural fingerprints .

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